molecular formula C18H15NO2S2 B11713309 5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one

5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B11713309
M. Wt: 341.5 g/mol
InChI Key: RNSNPXNFCHTVML-VBKFSLOCSA-N
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Description

5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzylidene and an ethoxy-phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-thioxo-4-thiazolidinone in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Ethoxybenzaldehyde+2-Thioxo-4-thiazolidinoneThis compound\text{4-Ethoxybenzaldehyde} + \text{2-Thioxo-4-thiazolidinone} \rightarrow \text{this compound} 4-Ethoxybenzaldehyde+2-Thioxo-4-thiazolidinone→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene and ethoxy-phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one
  • 5-(3-Bromo-benzylidene)-3-phenyl-thiazolidine-2,4-dione
  • 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Uniqueness

5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H15NO2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S2/c1-2-21-15-10-8-14(9-11-15)19-17(20)16(23-18(19)22)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b16-12-

InChI Key

RNSNPXNFCHTVML-VBKFSLOCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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